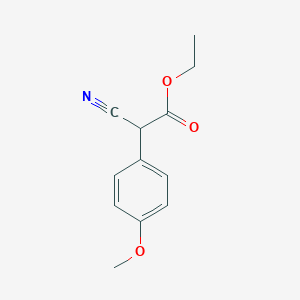

Ethyl 2-cyano-2-(4-methoxyphenyl)acetate

Description

General Overview of Active Methylene (B1212753) Compounds in Organic Synthesis

In the realm of organic synthesis, active methylene compounds are a class of organic structures featuring a methylene group (-CH2-) positioned between two electron-withdrawing groups. This unique structural arrangement renders the methylene protons unusually acidic, far more so than in a typical hydrocarbon chain. easetolearn.comucalgary.ca The electron-withdrawing groups, such as carbonyl (C=O), cyano (-CN), or ester (-COOR) groups, stabilize the resulting carbanion (an enolate) through resonance, facilitating its formation in the presence of even a mild base. ucalgary.ca This enhanced reactivity makes these compounds powerful nucleophiles and crucial intermediates in a wide array of carbon-carbon bond-forming reactions. easetolearn.com Prominent examples of active methylene compounds include diethyl malonate, ethyl acetoacetate, and ethyl cyanoacetate (B8463686). slideshare.net

Importance of Cyanoacetates as Synthetic Precursors

Among active methylene compounds, cyanoacetates, such as ethyl cyanoacetate, are particularly valuable and versatile building blocks in synthetic chemistry. wikipedia.orgresearchgate.net They contain two distinct functional groups—a nitrile and an ester—and an active methylene group, allowing for a diverse range of chemical transformations. wikipedia.org Cyanoacetates are cornerstone reactants in fundamental reactions like the Knoevenagel condensation, where they react with aldehydes and ketones to form α,β-unsaturated systems. iosrjournals.orgorganic-chemistry.org Furthermore, their derivatives serve as precursors for the synthesis of a plethora of complex molecules, including various heterocycles that form the core of many pharmaceutical agents like allopurinol, theophylline, and caffeine. wikipedia.orgnih.gov The cyano group itself can be hydrolyzed to a carboxylic acid or reduced to an amine, adding another layer of synthetic utility. easetolearn.com

Role of the 4-Methoxyphenyl (B3050149) Moiety in Directing Reactivity and Applications

The 4-methoxyphenyl group, also known as the p-anisyl group, is a common substituent in organic molecules that significantly influences their electronic properties and reactivity. The methoxy (B1213986) group (-OCH3) is a strong electron-donating group through resonance, enriching the electron density of the attached benzene (B151609) ring, particularly at the ortho and para positions. This electronic effect can stabilize adjacent carbocations and influence the regioselectivity of electrophilic aromatic substitution reactions. In the context of larger molecules, the 4-methoxyphenyl moiety can modulate properties such as lipophilicity and metabolic stability, making it a valuable component in the design of bioactive compounds and pharmaceuticals. mdpi.com Its presence is integral to the synthesis of various drugs, agrochemicals, and fragrances. vinatiorganics.com

Contextualizing Ethyl 2-cyano-2-(4-methoxyphenyl)acetate within Contemporary Synthetic Chemistry

This compound emerges from the convergence of the principles outlined above. It is a disubstituted cyanoacetate derivative, where one of the acidic protons of the active methylene group has been replaced by a 4-methoxyphenyl ring. This structure is closely related to the products of the Knoevenagel condensation between 4-methoxybenzaldehyde (B44291) (p-anisaldehyde) and ethyl cyanoacetate, which yields Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. iosrjournals.orgnih.govresearchgate.net The title compound represents the saturated analogue, which could be obtained via the reduction of this common Knoevenagel adduct. Its structure combines the versatile reactivity of the cyanoacetate framework with the modulating electronic effects of the 4-methoxyphenyl group, positioning it as a potentially valuable intermediate for synthesizing more complex and functionalized molecular targets.

Chemical and Physical Properties

The properties of this compound are derived from its specific molecular structure.

| Property | Value |

| CAS Number | 15032-40-3 |

| Molecular Formula | C12H13NO3 |

| Molecular Weight | 219.24 g/mol |

| IUPAC Name | This compound |

| SMILES | CCOC(=O)C(C#N)C1=CC=C(OC)C=C1 |

Data sourced from Advanced ChemBlocks. achemblock.com

Spectroscopic Data Insights

For the unsaturated precursor, characteristic spectroscopic data includes:

¹H-NMR: Signals for the vinyl proton (CH=) around 8.3 ppm, aromatic protons, and the ethyl ester group. chemrxiv.org

¹³C-NMR: Resonances for the carbonyl carbon (~163 ppm), nitrile carbon (~116 ppm), and carbons of the phenyl and ethyl groups. chemrxiv.org

IR Spectroscopy: Characteristic peaks for the nitrile group (C≡N) around 2223 cm⁻¹ and the carbonyl group (C=O) of the ester around 1741 cm⁻¹. chemrxiv.org

Upon reduction to form this compound, the most significant changes would be the disappearance of the vinyl proton signal in the ¹H-NMR spectrum and its replacement with signals corresponding to the new C-H bonds at the α and β positions. Similarly, the IR spectrum would no longer show the C=C stretch of the propenoate system.

Properties

IUPAC Name |

ethyl 2-cyano-2-(4-methoxyphenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-3-16-12(14)11(8-13)9-4-6-10(15-2)7-5-9/h4-7,11H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHRZNYVSWZTZMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C#N)C1=CC=C(C=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Chemistry and Mechanistic Investigations of Ethyl 2 Cyano 2 4 Methoxyphenyl Acetate

Reactivity of the Active Methylene (B1212753) Group

The carbon atom positioned between the electron-withdrawing cyano (-C≡N) and ethyl ester (-COOEt) groups is correctly referred to as a methine group, as it is bonded to a single hydrogen atom. This proton is highly acidic and can be readily abstracted by a base to form a stabilized carbanion. The resulting nucleophilic carbon center is central to the reactivity of this group, enabling a variety of carbon-carbon bond-forming reactions.

Nucleophilic Addition and Condensation Reactions

The carbanion generated from Ethyl 2-cyano-2-(4-methoxyphenyl)acetate is a potent nucleophile. It is well-established in organic chemistry that such active methylene/methine compounds participate in nucleophilic addition to carbonyl compounds, such as aldehydes and ketones, in reactions like the Knoevenagel condensation. While specific studies detailing the condensation reactions of this compound are not extensively documented, the closely related precursor, Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate, is commonly synthesized via a Knoevenagel condensation between 4-methoxybenzaldehyde (B44291) and ethyl cyanoacetate (B8463686). chemrxiv.orgchemrxiv.org This foundational reaction underscores the nucleophilic potential of the α-carbon in cyanoacetate derivatives. The subsequent reactivity of the saturated title compound would involve the deprotonated α-carbon attacking another electrophile.

Michael Additions and Cascade Reactions (e.g., Aza-Michael–Michael Addition)

The stabilized carbanion of this compound can act as a Michael donor in conjugate additions to α,β-unsaturated carbonyl compounds, nitriles, or nitro compounds. This reaction is a powerful tool for the formation of new carbon-carbon bonds.

Cascade reactions, which involve a sequence of intramolecular or intermolecular transformations, can be initiated by such a Michael addition. For instance, an initial Michael addition could be followed by a cyclization or another addition reaction. While specific examples utilizing this compound as the starting Michael donor are not prominently featured in the literature, the principles of its reactivity are well-grounded. The aza-Michael reaction, a variant involving the addition of an amine to an activated alkene, is a key step in the synthesis of various nitrogen-containing heterocycles. Often, a related unsaturated precursor is used in these cascade sequences. nih.gov

Alkylation Strategies

The nucleophilic carbanion formed by the deprotonation of this compound is readily alkylated by haloalkanes or other electrophilic alkylating agents. This reaction provides a straightforward method for introducing alkyl substituents at the α-position. The general mechanism involves an S(_N)2 reaction between the carbanion and the alkyl halide. The choice of base and solvent can significantly influence the efficiency and outcome of the alkylation. A study on the alkylation of eugenol (B1671780) with ethyl chloroacetate (B1199739) in various aprotic solvents demonstrates the general conditions often employed for such transformations. walisongo.ac.id

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Product |

| Eugenol | Ethyl chloroacetate | K(_2)CO(_3) | DMF | 0°C to RT | Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate |

| Eugenol | Ethyl chloroacetate | K(_2)CO(_3) | DMSO | 0°C to RT | Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate |

| Eugenol | Ethyl chloroacetate | K(_2)CO(_3) | CH(_3)CN | 0°C to RT | Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate |

This table illustrates general conditions for S(_N)2 alkylation of a nucleophile with an ethyl haloacetate, analogous to the expected reactivity of deprotonated this compound. walisongo.ac.id

Transformations Involving the Nitrile Group

The cyano group is a versatile functional group that can be converted into a variety of other functionalities, including amines, amides, and carboxylic acids, and can participate in the construction of heterocyclic rings.

Cyclization Reactions Leading to Heterocycles

The nitrile group of this compound and its derivatives is a key participant in cyclization reactions to form a wide array of heterocyclic compounds. These reactions often involve the intramolecular or intermolecular reaction of the nitrile nitrogen with an electrophilic center or the reaction of the nitrile carbon with a nucleophile.

For example, derivatives of the title compound are implicated in the synthesis of complex, fused heterocyclic systems. Research has shown the synthesis of Ethyl {[5-acetyl-3-cyano-4-(4-methoxyphenyl)-6-methylpyridin-2-yl]sulfanyl}acetate, a substituted pyridine (B92270) derivative. researchgate.net Another study reports the synthesis of Ethyl 2-{[7-acetyl-4-cyano-6-hydroxy-8-(4-methoxyphenyl)-1,6-dimethyl-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}acetate, highlighting the role of related structures in forming isoquinoline (B145761) systems. iucr.org Furthermore, the oxidative cyclization of 4-(2-aminophenyl)-2-(4-methoxyphenyl)-4-oxobutanenitrile leads to the formation of (E)-2-(4-Methoxyphenyl)-2-(3-oxoindolin-2-ylidene)acetonitrile, demonstrating the nitrile group's participation in the synthesis of indoline (B122111) derivatives. nih.gov

| Starting Material Type | Reagents/Conditions | Heterocyclic Product |

| 4-(2-Aminophenyl)-4-oxo-2-(4-methoxyphenyl)butanenitrile | Base-assisted cyclization with DMSO | (E)-2-(4-Methoxyphenyl)-2-(3-oxoindolin-2-ylidene)acetonitrile nih.gov |

| 5-Acetyl-3-cyano-4-(4-methoxyphenyl)-6-methylpyridine-2(1H)-thione | Ethyl chloroacetate, Sodium acetate (B1210297), Ethanol (B145695) | Ethyl {[5-acetyl-3-cyano-4-(4-methoxyphenyl)-6-methylpyridin-2-yl]sulfanyl}acetate researchgate.net |

| 7-Acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(4-methoxyphenyl)-5,6,7,8-tetrahydro-isoquinoline-3(2H)-thione | Ethyl chloroacetate, Sodium acetate, Ethanol | Ethyl 2-{[7-acetyl-4-cyano-6-hydroxy-8-(4-methoxyphenyl)-1,6-dimethyl-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}acetate iucr.org |

Selective Derivatization of the Cyano Moiety

The cyano group can be selectively transformed through reactions such as hydrolysis and reduction.

Hydrolysis: The hydrolysis of nitriles typically proceeds in two stages: first to a primary amide and then to a carboxylic acid. wikipedia.org This transformation can be achieved under either acidic or basic conditions. For instance, the related compound methyl (2-cyano-4-methoxyphenyl)acetate is hydrolyzed to 2-(2-cyano-4-methoxyphenyl)acetic acid using lithium hydroxide (B78521) in a mixture of tetrahydrofuran (B95107) and water. chemicalbook.com This reaction demonstrates the hydrolysis of the ester group, and similar conditions can be tailored to hydrolyze the nitrile group of the title compound.

| Starting Material | Reagents | Solvent | Product |

| Methyl (2-cyano-4-methoxyphenyl)acetate | LiOH·H(_2)O | THF/Water | 2-(2-Cyano-4-methoxyphenyl)acetic acid chemicalbook.com |

Reduction: The nitrile group is readily reduced to a primary amine (R-CH(_2)NH(_2)). wikipedia.org Common reducing agents for this transformation include lithium aluminum hydride (LiAlH(_4)) and catalytic hydrogenation over metal catalysts like palladium, platinum, or nickel. The choice of reagent and reaction conditions can be tuned to achieve selective reduction of the nitrile in the presence of the ester group, or to reduce both functionalities simultaneously.

Reactivity of the Ester Functionality

The ethyl ester group in the title compound undergoes reactions typical of carboxylate esters, primarily nucleophilic acyl substitution. The presence of the electron-withdrawing cyano and phenyl groups at the alpha-carbon enhances the electrophilicity of the ester carbonyl, influencing its reactivity.

Transesterification Processes

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction can be catalyzed by either an acid or a base. wikipedia.org

Base-Catalyzed Mechanism: A base, such as an alkoxide, removes a proton from the incoming alcohol, making it a more potent nucleophile. This nucleophile then attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. The original ethoxy group is subsequently eliminated, yielding the new ester. wikipedia.orgmasterorganicchemistry.com

Acid-Catalyzed Mechanism: An acid catalyst protonates the carbonyl oxygen of the ester, which increases the electrophilicity of the carbonyl carbon. The incoming alcohol can then attack this activated carbonyl. A series of proton transfer steps follows, leading to the elimination of ethanol and formation of the new ester. wikipedia.orgmasterorganicchemistry.com

While the transesterification of the specific title compound is not extensively detailed, the general principles apply. For instance, the conversion of methyl cyanoacetate to ethyl cyanoacetate via transesterification is a known industrial method. e3s-conferences.org This indicates that the ester functionality in such compounds is amenable to this transformation. The reaction equilibrium can be shifted towards the product by using a large excess of the new alcohol or by removing the displaced alcohol (ethanol in this case) from the reaction mixture. wikipedia.org

Amidation Reactions

Amidation is the reaction of the ester with an amine to form an amide. This transformation is fundamental in organic synthesis. The reaction of ethyl cyanoacetate with concentrated aqueous ammonia (B1221849) is a well-established method to produce 2-cyanoacetamide. orgsyn.org This proceeds via nucleophilic attack of the amine on the ester carbonyl, followed by the elimination of ethanol.

This reactivity is harnessed in more complex syntheses. For instance, derivatives of ethyl cyanoacetate are employed as powerful coupling reagents to facilitate amide bond formation, particularly in peptide synthesis, as will be discussed in section 3.4.2.

Role as a Coupling or Activating Reagent

While this compound itself is not typically used as a direct coupling reagent, its structural analogs, particularly derivatives of ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), are pivotal in modern synthesis. These reagents activate carboxylic acids, enabling efficient bond formation and other complex transformations.

Mechanism of O-Acylation and Cyclization in Oxadiazole Synthesis

The synthesis of 1,2,4-oxadiazoles often involves the coupling of a carboxylic acid with an amidoxime (B1450833), followed by cyclodehydration. chim.itmdpi.com This process requires the activation of the carboxylic acid. Cyanoacetate derivatives have been developed to serve this purpose effectively.

The mechanism involves two main stages: O-acylation of the amidoxime and subsequent intramolecular cyclization. mdpi.com A notable reagent, ethyl 2-cyano-2-(2-nitrophenylsulfonyloxyimino) acetate (ortho-NosylOXY), exemplifies this process.

Activation and O-Acylation: The carboxylic acid is first activated by the ortho-NosylOXY reagent in the presence of a base. This forms a highly reactive acylating intermediate.

Nucleophilic Attack: The amidoxime then acts as a nucleophile, attacking the activated carboxylic acid to form an O-acylamidoxime intermediate.

Cyclization and Dehydration: The O-acylamidoxime intermediate undergoes intramolecular cyclization. The ortho-NosylOXY reagent, having facilitated the acylation, then acts as a dehydrating agent to promote the ring-closure, yielding the final 1,2,4-oxadiazole (B8745197). chim.it

This method provides a one-pot synthesis with good yields, and the byproducts can often be recovered and recycled. chim.it

Racemization Suppression Mechanisms in Peptide Synthesis

A significant challenge in peptide synthesis is the racemization of the α-carbon of the amino acid during the activation of its carboxylic acid group. Additives are used with coupling reagents like carbodiimides to prevent this loss of stereochemical integrity. Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) has emerged as a superior alternative to traditional additives like 1-hydroxybenzotriazole (B26582) (HOBt). nih.govwikipedia.org

The mechanism of action involves intercepting a highly reactive intermediate. When a carbodiimide (B86325) (e.g., DIC) activates a carboxylic acid, it forms a reactive O-acylisourea. This intermediate is prone to intramolecular cyclization to form an oxazolone (B7731731), which readily racemizes. oxymapure.com

Oxyma prevents this pathway by reacting with the O-acylisourea to form an active Oxyma-ester. This new intermediate is:

Highly Acylating: It reacts efficiently with the amine component of the next amino acid to form the desired peptide bond.

Sterically Hindered for Racemization: The structure of the Oxyma-ester is less prone to forming the problematic oxazolone intermediate. oxymapure.com

Studies have shown that using a DIC/Oxyma combination can significantly reduce or eliminate racemization, especially for sensitive amino acids like cysteine and serine, compared to other coupling reagent systems. nih.gov

| Coupling Reagent Combination | % D-Isomer (Racemization) |

|---|---|

| DIC/Oxyma | Negligible |

| EDCI/HOBt | Significant |

| HATU/NMM | Significant |

Lossen Rearrangement Pathways Mediated by Cyanoacetate Derivatives

The Lossen rearrangement is the conversion of a hydroxamic acid to an isocyanate, which can then be trapped by nucleophiles like amines to form ureas. wikipedia.org This reaction typically requires an activating agent for the hydroxamic acid. Derivatives of ethyl cyanoacetate have been developed as highly efficient mediators for this transformation, enabling one-pot, racemization-free synthesis of ureas directly from carboxylic acids. nih.gov

A key reagent in this context is Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY). nih.govorganic-chemistry.org The reaction pathway proceeds as follows:

Hydroxamic Acid Formation: First, the starting carboxylic acid is coupled with hydroxylamine (B1172632) using 4-NBsOXY as the activating agent to form the corresponding hydroxamic acid in situ. nih.gov

Activation and Rearrangement: The same 4-NBsOXY reagent then activates the newly formed hydroxamic acid. In the presence of a base, the activated hydroxamic acid undergoes a concerted rearrangement: the R-group migrates from the carbonyl carbon to the nitrogen, with the sulfonate group acting as a leaving group, to form an isocyanate. wikipedia.orgnih.govnih.gov

Urea (B33335) Formation: The highly reactive isocyanate is immediately trapped by an amine present in the reaction mixture to yield the final unsymmetrical urea. nih.gov

This method is valued for its mild conditions, compatibility with common protecting groups (like Boc, Fmoc, and Cbz), and the recyclability of its byproducts, making it an environmentally friendly and cost-effective process. nih.govacs.org

| Derivative Name | Abbreviation | Primary Application |

|---|---|---|

| Ethyl 2-cyano-2-(hydroxyimino)acetate | Oxyma | Racemization suppression in peptide synthesis nih.govwikipedia.org |

| Ethyl 2-cyano-2-(2-nitrophenylsulfonyloxyimino) acetate | ortho-NosylOXY | Activation/dehydration in 1,2,4-oxadiazole synthesis chim.it |

| Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate | 4-NBsOXY | Mediation of Lossen rearrangement for urea synthesis nih.gov |

The formation of this compound and its subsequent products is a direct result of the Knoevenagel condensation, a nucleophilic addition-elimination reaction. The reaction is initiated by the deprotonation of the active methylene compound (ethyl cyanoacetate) by a base to form a carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-methoxybenzaldehyde. The resulting intermediate subsequently undergoes dehydration to yield the final α,β-unsaturated product.

The presence of the 4-methoxyphenyl (B3050149) group significantly impacts the electrophilicity of the carbonyl carbon. The methoxy (B1213986) group, being a strong electron-donating group through resonance, increases the electron density on the aromatic ring and, by extension, on the carbonyl carbon. This reduces the partial positive charge on the carbonyl carbon, making it less susceptible to nucleophilic attack by the carbanion of ethyl cyanoacetate. Consequently, this deactivation leads to a slower reaction rate compared to unsubstituted benzaldehyde (B42025) or benzaldehydes bearing electron-withdrawing groups.

While specific kinetic data for the reaction of 4-methoxybenzaldehyde with ethyl 2-cyanoacetate can be found in specialized literature, the general trend is well-established. For instance, studies comparing the reaction rates of various substituted benzaldehydes in the Knoevenagel condensation consistently show that electron-donating groups decrease the reaction rate.

The following table, compiled from various studies, illustrates the qualitative and quantitative effect of different substituents on the Knoevenagel condensation yield, which is often correlated with reaction kinetics.

| Aldehyde Substituent | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |

| 4-Methoxy | DIPEAc | Not specified | 96 | scielo.org.mx |

| 4-Methyl | DIPEAc | Not specified | 92 | scielo.org.mx |

| 4-Chloro | DIPEAc | Not specified | High | scielo.org.mx |

| 4-Nitro | DABCO-based ionic liquid | 5 min | 99 | researchgate.net |

| 4-Methoxy | DABCO-based ionic liquid | 10 min | 95 | researchgate.net |

| Unsubstituted | DABCO-based ionic liquid | 20 min | 92 | researchgate.net |

This data clearly indicates that while the 4-methoxyphenyl substituted aldehyde provides a high yield, the reaction time can be longer compared to aldehydes with electron-withdrawing groups like the 4-nitrobenzaldehyde. The high yields are often achieved by optimizing reaction conditions, such as using highly effective catalysts or longer reaction times, to compensate for the reduced intrinsic reactivity.

In terms of selectivity, the Knoevenagel condensation is generally highly selective towards the formation of the E-isomer of the α,β-unsaturated product, due to the thermodynamic stability of the trans-orientation of the larger substituents. The 4-methoxyphenyl group does not typically alter this selectivity, and the primary product observed is the (E)-isomer of ethyl 2-cyano-3-(4-methoxyphenyl)acrylate.

The Hammett equation, which relates reaction rates to the electronic properties of substituents, provides a quantitative measure of the influence of the 4-methoxyphenyl group. The negative value of the Hammett substituent constant (σ) for the para-methoxy group indicates its electron-donating nature. In Hammett plots for the Knoevenagel condensation, a positive reaction constant (ρ) is typically observed, signifying that the reaction is accelerated by electron-withdrawing groups and retarded by electron-donating groups. Therefore, 4-methoxybenzaldehyde will consistently exhibit a lower reaction rate constant compared to benzaldehyde and its derivatives with electron-withdrawing substituents.

Derivatization Strategies and Applications in Complex Molecule Synthesis

Synthesis of Functionalized Esters and Carboxylic Acids

The ester and cyano groups in ethyl 2-cyano-2-(4-methoxyphenyl)acetate are amenable to various chemical transformations, allowing for the synthesis of a range of functionalized derivatives.

One fundamental transformation is the hydrolysis of the ethyl ester to its corresponding carboxylic acid, 2-cyano-2-(4-methoxyphenyl)acetic acid. This reaction is typically achieved under basic conditions, for instance, by heating with lithium hydroxide (B78521) in a mixture of tetrahydrofuran (B95107) and water. Subsequent acidification of the reaction mixture yields the desired carboxylic acid. This process is analogous to the hydrolysis of similar methyl esters, where methyl (2-cyano-4-methoxyphenyl)acetate is converted to 2-(2-cyano-4-methoxyphenyl)acetic acid in good yield.

Furthermore, the ethyl ester can potentially undergo transesterification reactions when treated with different alcohols in the presence of an acid or base catalyst. This allows for the introduction of various alkoxy groups, thereby expanding the library of available ester derivatives for further synthetic manipulations.

Table 1: Synthesis of 2-cyano-2-(4-methoxyphenyl)acetic acid

| Starting Material | Reagents and Conditions | Product | Yield |

|---|

Construction of Diverse Heterocyclic Scaffolds

The reactivity of this compound has been harnessed in the synthesis of a multitude of heterocyclic compounds, which form the core of many pharmaceuticals and other functional materials.

Pyridines and Dihydropyridines

The synthesis of substituted pyridines and dihydropyridines can be achieved through multi-component reactions involving activated methylene (B1212753) compounds. While direct examples utilizing this compound are not extensively documented in readily available literature, established synthetic routes such as the Hantzsch dihydropyridine (B1217469) synthesis provide a conceptual framework. In a typical Hantzsch synthesis, an aldehyde, a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297) react to form a dihydropyridine. Conceptually, this compound could serve as the active methylene component in reactions with α,β-unsaturated carbonyl compounds (chalcones) and a nitrogen source to construct highly substituted pyridine (B92270) and dihydropyridine rings.

Pyrimidines and Tetrahydropyrimidines, including Fused Systems

The Biginelli reaction is a well-established one-pot three-component reaction for the synthesis of dihydropyrimidines. This reaction typically involves an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea (B124793). Ethyl cyanoacetate (B8463686) is a known substrate in Biginelli-type reactions, suggesting that this compound could similarly be employed to produce dihydropyrimidines with a cyano and a 4-methoxyphenyl (B3050149) substituent at the 5- and 4-positions of the pyrimidine (B1678525) ring, respectively.

Furthermore, the reaction of this compound with amidines would provide a direct route to substituted pyrimidines. The amidine would provide the N-C-N fragment necessary for the pyrimidine ring formation. Fused pyrimidine systems can also be accessed from appropriately substituted pyrimidine precursors synthesized using this methodology. For instance, o-aminonitrile or o-aminoester pyrimidines can be cyclized with various reagents to generate fused bicyclic systems.

Pyrazoles and Fused Pyrazoles

The reaction of compounds containing a 1,3-dicarbonyl or an equivalent reactive moiety with hydrazine (B178648) derivatives is a cornerstone of pyrazole (B372694) synthesis. This compound, possessing an active methylene group flanked by electron-withdrawing ester and cyano groups, is a suitable precursor for pyrazole synthesis. Treatment of this compound with hydrazine or its substituted derivatives is expected to lead to the formation of 5-amino-3-(4-methoxyphenyl)pyrazole-4-carboxylic acid derivatives. The reaction likely proceeds through initial condensation followed by intramolecular cyclization.

Multi-component reactions also offer an efficient route to complex pyrazole-containing scaffolds. For example, a four-component reaction of an enaminone, benzaldehyde (B42025), hydrazine, and ethyl cyanoacetate has been reported to yield pyrazolo[3,4-b]pyridine derivatives. longdom.org This highlights the potential of this compound to participate in similar convergent synthetic strategies to build fused pyrazole systems.

1,2,4-Oxadiazoles

The synthesis of 1,2,4-oxadiazoles typically involves the cyclization of an O-acyl amidoxime (B1450833). A plausible synthetic route to 1,2,4-oxadiazoles utilizing this compound would involve a two-step process. First, the nitrile functionality of the starting material could be converted to the corresponding amidoxime by reaction with hydroxylamine (B1172632). Subsequently, this intermediate amidoxime could be acylated with an appropriate acylating agent (e.g., an acid chloride or anhydride) followed by cyclodehydration to furnish the desired 3-substituted-5-[(4-methoxyphenyl)(ethoxycarbonyl)methyl]-1,2,4-oxadiazole. This strategy leverages the reactivity of the cyano group to construct the heterocyclic ring.

Thiazoles and Thiazolidinones

The Gewald reaction is a powerful method for the synthesis of 2-aminothiophenes, which can be adapted for thiazole (B1198619) synthesis. A modified Gewald reaction using α-cyanoesters, an aldehyde equivalent, and elemental sulfur is a viable pathway to substituted thiazoles. It has been demonstrated that the substitution pattern on the α-carbon of the cyanoacetate determines the outcome of the reaction, leading to either thiophenes or thiazoles. Specifically, the presence of an aryl or alkyl substituent adjacent to the cyano group, as is the case in this compound, favors the formation of a 2-substituted thiazole.

For the synthesis of thiazolidinones, a common approach involves the reaction of a thiourea or thiosemicarbazone derivative with an α-haloester such as ethyl bromoacetate. While a direct one-pot synthesis from this compound is not immediately apparent, it could be transformed into a suitable precursor for thiazolidinone synthesis.

Table 2: Potential Heterocyclic Scaffolds from this compound

| Heterocyclic System | General Synthetic Strategy | Key Reagents |

|---|---|---|

| Pyridines/Dihydropyridines | Hantzsch-type reaction | α,β-Unsaturated carbonyls, Ammonium acetate |

| Pyrimidines/Tetrahydropyrimidines | Biginelli reaction | Aldehydes, Urea/Thiourea |

| Pyrazoles | Knorr pyrazole synthesis | Hydrazine derivatives |

| 1,2,4-Oxadiazoles | Amidoxime cyclization | Hydroxylamine, Acylating agents |

| Thiazoles | Modified Gewald reaction | Aldehyde equivalent, Sulfur |

| Thiazolidinones | Cyclization of thio-precursors | α-Haloesters |

Chromenes and Related Fused Pyridine Systems

While direct, single-step syntheses of chromenes and fused pyridines from this compound are not extensively documented, the compound's constituent parts, 4-methoxybenzaldehyde (B44291) and ethyl cyanoacetate, are widely used in their construction. Multicomponent reactions are a common strategy for synthesizing 2-amino-4H-chromenes. These reactions typically involve the condensation of an aldehyde, a phenol, and a compound with an active methylene group, such as malononitrile (B47326) or ethyl cyanoacetate. For instance, a three-component reaction between a substituted phenol, an aryl aldehyde (like 4-methoxybenzaldehyde), and malononitrile, often catalyzed by a base like piperidine (B6355638), yields 2-amino-3-cyano-4-aryl-4H-chromenes. This modular approach allows for the generation of a diverse library of chromene derivatives.

Similarly, fused pyridine systems can be accessed through multi-step syntheses. For example, pyridin-2(1H)-one can be O-alkylated with an α-bromoethylester, followed by cyclization and subsequent reactions to form furo[2,3-b]pyridine (B1315467) and pyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-one derivatives. The structural motifs present in this compound make it a potential, albeit less directly utilized, substrate for analogous cyclization strategies.

Triazoles and Benzimidazoles

The synthesis of triazole and benzimidazole (B57391) derivatives often involves the condensation of key intermediates. While direct reactions employing this compound are not commonly reported, its structural analogues and precursors are central to established synthetic routes.

For the synthesis of 1,2,4-triazoles, a common pathway involves the cyclization of thiosemicarbazide (B42300) derivatives. For example, a 2-(4-methoxyphenyl)-quinazolinone derivative, after conversion to its corresponding hydrazide, can be reacted with various isothiocyanates to form thiosemicarbazides. These intermediates can then be cyclized under alkaline conditions to yield 1,2,4-triazole-quinazolinone compounds.

Benzimidazoles are frequently synthesized via the condensation of an o-phenylenediamine (B120857) with an aldehyde. The reaction between o-phenylenediamine and 4-methoxybenzaldehyde, a component of the title compound, is a well-established method for producing 2-(4-methoxyphenyl)-1H-benzo[d]imidazole. This reaction can be promoted by various catalysts under mild conditions. The cyanoacetate portion of this compound could potentially be involved in reactions with o-phenylenediamine to form substituted benzimidazoles, for instance, through initial condensation followed by intramolecular cyclization and elimination.

Application in Stereoselective Synthesis

The chiral nature of this compound, owing to its quaternary α-carbon, makes it an interesting substrate for stereoselective synthesis. The primary challenge lies in controlling and maintaining the stereochemical integrity at this center.

Enantioselective Esterification and Amidation

Enantioselective transformations are crucial for the synthesis of optically active compounds. Lipase-catalyzed kinetic resolutions are a common method for achieving this. These enzymatic reactions can selectively catalyze the hydrolysis or transesterification of one enantiomer in a racemic mixture, leaving the other enantiomer enriched. For example, lipase (B570770) from Candida rugosa has been used for the enantioselective biotransformation of building blocks for β-blockers. While direct enzymatic resolution of this compound is not prominently featured in the literature, this methodology is applicable to a wide range of esters with chiral centers, suggesting its potential utility.

For amidation and esterification reactions of chiral carboxylic acids, racemization-suppressing coupling reagents are critical. A modified Yamaguchi reagent, (E)-ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate, which shares a structural core with the title compound, has been developed for racemization-free peptide synthesis and esterification. This indicates that the ethyl cyanoacetate scaffold can be incorporated into reagents designed to promote stereochemically controlled transformations.

Use in Chiral Building Blocks Synthesis

Enantiomerically pure α-aryl acetic acid derivatives are valuable chiral building blocks for the synthesis of pharmaceuticals and other biologically active molecules. While the direct use of resolved this compound is not widely documented, the synthesis of related chiral structures highlights the importance of this molecular class.

For example, organocatalytic methods have been developed for the single-flask enantioselective synthesis of α-arylglycine esters, which are important precursors for various bioactive compounds. These methods often involve creating the chiral center through asymmetric reactions rather than starting with a pre-existing one.

Furthermore, derivatives like α-cyano-α-fluoro-α-aryl-acetic acids have been synthesized and used as chiral derivatizing agents. These agents are used to determine the enantiomeric excess and absolute configuration of chiral alcohols and amines through NMR spectroscopy. This application demonstrates the utility of the inherent chirality of the α-cyano-α-aryl acetic acid scaffold in stereochemical analysis.

The synthesis of enantioenriched α-aryl ketones, another class of important chiral building blocks, can be achieved through methods like the cobalt-catalyzed semipinacol rearrangement of α,α-diarylallylic alcohols. This approach creates the tertiary α-aryl stereocenter with high enantioselectivity, avoiding the use of strong bases that could cause racemization.

Precursor for Advanced Synthetic Intermediates

This compound serves as a precursor for various advanced synthetic intermediates. Its functional groups—ester, cyano, and the activated α-position—allow for a range of chemical modifications.

One key transformation is the Knoevenagel condensation. Although this reaction is more commonly performed with ethyl cyanoacetate and an aldehyde (like 4-methoxybenzaldehyde) to form an unsaturated product, this compound itself can be considered an advanced form of this adduct. The related compound, Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate, is recognized as an important starting material for the synthesis of biologically and pharmacologically significant 2-propenoylamides and 2-propenoates.

The cyano and ester groups can be hydrolyzed or reduced to provide different functionalities. For instance, hydrolysis of the ester would yield the corresponding carboxylic acid, while hydrolysis of the cyano group could lead to an amide or carboxylic acid. Reduction of the cyano group could produce a primary amine, and reduction of the ester would yield a primary alcohol. These transformations would generate multifunctional intermediates with a chiral center, which can be used in the synthesis of more complex molecules.

The table below summarizes the synthetic utility of this compound and its related structures.

| Category | Application / Transformation | Resulting Structures / Intermediates |

| Derivatization | Precursor to Heterocycles (via constituent parts) | Chromenes, Fused Pyridines, Triazoles, Benzimidazoles |

| Stereoselective Synthesis | Potential Substrate for Enzymatic Resolution | Enantioenriched esters and acids |

| Core structure for Racemization-Free Reagents | Modified Yamaguchi and other coupling agents | |

| Chiral Building Block | Precursor to chiral amines, alcohols, and acids | |

| Advanced Intermediates | Knoevenagel-type product | Starting material for propenoylamides and propenoates |

| Functional Group Transformation | Carboxylic acids, amides, primary amines, primary alcohols |

Intermediates for Natural Products (e.g., Cyanolide A)

The synthesis of complex natural products often relies on the strategic use of highly functionalized building blocks that can be elaborated into the target molecule. While this compound possesses functionalities that could potentially be utilized in the synthesis of natural products, a direct application of this specific compound as an intermediate in the synthesis of Cyanolide A has not been prominently reported in the scientific literature. The known synthetic routes to Cyanolide A, a potent molluscicide, have employed different starting materials and synthetic strategies.

Intermediates for Pharmaceutical Compounds (e.g., Apixaban related compounds)

In the realm of pharmaceutical synthesis, this compound serves as a precursor for key intermediates used in the preparation of Apixaban and its related compounds. Apixaban is a direct factor Xa inhibitor, widely used as an anticoagulant. The synthesis of Apixaban and its analogues often involves the construction of a central pyrazole ring, for which a key building block is (Z)-ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate.

While a direct one-step conversion from this compound to this critical chloro hydrazono intermediate is not commonly documented, the synthesis of this intermediate typically starts from p-anisidine (B42471). The process involves diazotization of p-anisidine followed by a Japp-Klingemann reaction with ethyl 2-chloroacetoacetate. researchgate.netchemicalbook.com

The general synthesis of (Z)-ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate proceeds as follows:

Diazotization of p-anisidine: p-Anisidine is treated with sodium nitrite (B80452) in the presence of a strong acid, such as hydrochloric acid, at low temperatures to form the corresponding diazonium salt. chemicalbook.comgoogle.com

Coupling Reaction: The diazonium salt is then reacted with ethyl 2-chloroacetoacetate in the presence of a base like sodium acetate. chemicalbook.comgoogle.comgoogle.com This reaction leads to the formation of the target hydrazono compound.

This hydrazono intermediate is a crucial component for the subsequent [3+2] cycloaddition reaction to form the pyrazole core of Apixaban and related compounds. researchgate.netgoogle.com The reaction involves the condensation of the hydrazono intermediate with a suitable enamine or enolate derivative to construct the heterocyclic ring system.

The versatility of this synthetic approach allows for the generation of a variety of Apixaban-related compounds by modifying the substituents on the phenyl rings and the pyrazole core, enabling the exploration of structure-activity relationships for novel anticoagulant agents.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides information about the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity and chemical environment of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment. In the ¹H NMR spectrum of Ethyl 2-cyano-2-(4-methoxyphenyl)acetate, distinct signals are expected for the protons of the ethyl group, the methoxy (B1213986) group, the aromatic ring, and the chiral methine proton.

The ethyl group will present as a quartet for the methylene (B1212753) protons (-CH2-) and a triplet for the methyl protons (-CH3) due to spin-spin coupling. The methoxy group (-OCH3) will appear as a sharp singlet. The aromatic protons on the 4-methoxyphenyl (B3050149) group will typically exhibit a characteristic splitting pattern, often as two doublets, indicative of a para-substituted benzene (B151609) ring. The single proton on the alpha-carbon (the carbon bonded to the cyano and ester groups) is expected to appear as a singlet.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Ethyl (-CH2CH3 ) | ~1.3 | Triplet |

| Ethyl (-CH2 CH3) | ~4.2 | Quartet |

| Methoxyphenyl (-OCH3 ) | ~3.8 | Singlet |

| Methine (-CH (CN)COOEt) | ~5.0 | Singlet |

| Aromatic (H-3, H-5) | ~6.9 | Doublet |

| Aromatic (H-2, H-6) | ~7.4 | Doublet |

Note: The predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure will give rise to a distinct signal in the spectrum.

For this compound, separate signals are anticipated for the two carbons of the ethyl group, the methoxy carbon, the carbons of the aromatic ring, the nitrile carbon (-CN), the ester carbonyl carbon (-COO-), and the alpha-carbon. The chemical shifts of the aromatic carbons can further confirm the substitution pattern of the benzene ring.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Ethyl (-CH2C H3) | ~14 |

| Ethyl (-C H2CH3) | ~63 |

| Methoxyphenyl (-OC H3) | ~55 |

| Alpha-Carbon (-C H(CN)COOEt) | ~50 |

| Nitrile (-C N) | ~117 |

| Aromatic (C-3, C-5) | ~115 |

| Aromatic (C-2, C-6) | ~129 |

| Aromatic (C-1) | ~125 |

| Aromatic (C-4) | ~161 |

| Ester Carbonyl (-C OO-) | ~166 |

Note: The predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

While specific 2D-NMR studies on this compound are not widely reported in the literature, techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for unambiguous assignment of the ¹H and ¹³C NMR signals. A COSY spectrum would reveal the coupling between the methylene and methyl protons of the ethyl group. An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms, for instance, linking the methine proton signal to the alpha-carbon signal.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds.

FT-IR spectroscopy is a powerful tool for identifying the characteristic functional groups within a molecule. The FT-IR spectrum of this compound is expected to show distinct absorption bands corresponding to the various bonds present.

A strong absorption band around 2250 cm⁻¹ is characteristic of the nitrile group (C≡N) stretching vibration. The carbonyl group (C=O) of the ester will exhibit a strong absorption in the region of 1735-1750 cm⁻¹. The C-O stretching vibrations of the ester and the ether linkage of the methoxy group will appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹. Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region, and C-H stretching vibrations for both aromatic and aliphatic protons will be observed around 2850-3100 cm⁻¹.

Table 3: Predicted FT-IR Spectral Data for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C-H (Aromatic) | Stretching | 3100-3000 |

| C-H (Aliphatic) | Stretching | 3000-2850 |

| C≡N (Nitrile) | Stretching | ~2250 |

| C=O (Ester) | Stretching | 1750-1735 |

| C=C (Aromatic) | Stretching | 1600-1450 |

| C-O (Ester & Ether) | Stretching | 1300-1000 |

Note: The predicted values are based on typical vibrational frequencies for the respective functional groups.

Raman spectroscopy provides complementary information to FT-IR spectroscopy. While FT-IR measures the absorption of infrared light, Raman spectroscopy measures the inelastic scattering of monochromatic light. Generally, symmetric vibrations and bonds with a change in polarizability produce strong Raman signals.

In the Raman spectrum of this compound, the symmetric stretching of the aromatic ring would be expected to produce a strong signal. The C≡N stretch is also typically Raman active. The C=O stretching vibration of the ester, while strong in the IR, may be weaker in the Raman spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of this compound, as well as for gaining insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental formula of a compound with a high degree of confidence. For this compound (C₁₂H₁₃NO₃), HRMS is crucial for confirming its molecular formula by measuring the exact mass of its molecular ion. achemblock.comacs.org The high resolution of this technique allows for the differentiation between ions of very similar mass-to-charge ratios, which is essential for unambiguous formula assignment. acs.orgethz.ch

Table 1: Theoretical and Observed Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₂H₁₃NO₃ |

| Theoretical Monoisotopic Mass | 219.0895 u |

| Expected HRMS (ESI+) [M+Na]⁺ | 242.0811 u |

Note: The table presents theoretical values. Actual observed values in an HRMS experiment would be expected to be within a few parts per million (ppm) of the theoretical mass.

Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF MS) is a powerful technique for the analysis of polar and thermally labile compounds like this compound. researchgate.netnih.gov ESI is a soft ionization method that typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation, allowing for clear determination of the molecular weight. embrapa.br The time-of-flight (TOF) mass analyzer offers high mass accuracy and resolution, complementing the capabilities of HRMS. researchgate.netresearchgate.net The combination of ESI and TOF allows for rapid and sensitive analysis, making it suitable for high-throughput screening and reaction monitoring involving this compound. researchgate.netnih.gov

While not always necessary for a compound like this compound, which is amenable to direct analysis, derivatization is a valuable strategy in mass spectrometry to enhance detection. nih.govresearchgate.net This chemical modification process can improve several analytical aspects:

Increased Ionization Efficiency : Derivatization can introduce a readily ionizable group into the molecule, significantly boosting the signal intensity in the mass spectrometer. researchgate.netrsc.org

Improved Chromatographic Separation : By altering the polarity or volatility of the analyte, derivatization can lead to better separation from matrix components in techniques like liquid chromatography-mass spectrometry (LC-MS). nih.govdntb.gov.ua

Enhanced Structural Information : Specific derivatizing agents can be designed to produce characteristic fragmentation patterns upon collision-induced dissociation (CID), aiding in structural elucidation. spectroscopyonline.com

The selection of a derivatizing reagent depends on the functional groups present in the analyte and the desired analytical outcome. nih.gov

X-ray Crystallography for Molecular and Crystal Structure Elucidation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound, or its derivatives, single-crystal X-ray diffraction analysis provides unequivocal proof of its molecular structure, including bond lengths, bond angles, and stereochemistry. mdpi.comresearchgate.net

In a related compound, Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate, X-ray diffraction revealed a monoclinic crystal system. nih.govresearchgate.net The analysis of such crystal structures provides valuable information about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the solid state. nih.govresearchgate.net This information is critical for understanding the physical properties of the compound and for crystal engineering applications.

Table 2: Crystallographic Data for a Related Compound, Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. nih.gov

| Parameter | Value |

| Chemical Formula | C₁₃H₁₃NO₃ |

| Molecular Weight | 231.24 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.4889 (12) |

| b (Å) | 8.3552 (16) |

| c (Å) | 17.143 (3) |

| β (°) | 91.294 (11) |

| Volume (ų) | 1215.6 (3) |

| Z | 4 |

This data is for a structurally similar compound and illustrates the type of information obtained from X-ray crystallography.

Chromatographic Methods for Purification and Analysis

Chromatography is essential for the purification and analysis of this compound, ensuring its isolation from reaction mixtures and the assessment of its purity.

Column chromatography, including its more rapid variant, flash chromatography, is a widely used preparative technique for purifying organic compounds. uct.ac.zawfu.eduorgsyn.org For the purification of this compound and related compounds, a stationary phase such as silica (B1680970) gel is commonly employed. acs.orgrsc.orgrsc.org

The separation is achieved by passing a solution of the crude product through the column and eluting with a suitable solvent system, often a mixture of a non-polar solvent like petroleum ether or hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297). nih.govresearchgate.netnih.gov The components of the mixture travel through the column at different rates depending on their affinity for the stationary phase and solubility in the mobile phase, allowing for their separation. wfu.edu The progress of the separation is typically monitored by thin-layer chromatography (TLC). acs.org

Table 3: Common Parameters for Chromatographic Purification

| Parameter | Description |

| Stationary Phase | Typically silica gel (normal-phase chromatography). uct.ac.za |

| Mobile Phase (Eluent) | A mixture of solvents with varying polarity, such as petroleum ether and ethyl acetate. nih.govresearchgate.net The ratio is optimized to achieve good separation. |

| Sample Loading | The crude sample is dissolved in a minimal amount of solvent and carefully applied to the top of the column. uct.ac.zaorgsyn.org |

| Elution | The solvent is passed through the column under gravity (column chromatography) or with the application of positive pressure (flash chromatography). uct.ac.za |

| Fraction Collection | The eluent is collected in fractions, which are then analyzed (e.g., by TLC) to identify those containing the pure product. |

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) stands as a pivotal analytical technique in the synthesis and purification of this compound. Its applications span from real-time reaction monitoring to the critical determination of enantiomeric purity, which is essential for stereoselective syntheses.

For reaction monitoring, reversed-phase HPLC (RP-HPLC) is a commonly employed method. While specific HPLC parameters for this compound are not extensively detailed in publicly available literature, methods for structurally related compounds provide a strong basis for its analysis. For instance, the synthesis of 4-methoxyphenylacetic acid, a related phenylacetate (B1230308) derivative, has been monitored using a simple and rapid RP-HPLC method. nih.govresearchgate.net This method utilizes a C18 column with a mobile phase consisting of an acetonitrile (B52724) and phosphate (B84403) buffer mixture, with detection at 280 nm. nih.gov Similarly, ethyl cyanoacetate (B8463686) can be analyzed by RP-HPLC with a mobile phase of acetonitrile and water with phosphoric acid. sielc.com Based on these examples, a typical HPLC setup for monitoring the formation of this compound would likely involve a C18 stationary phase and a mobile phase gradient of acetonitrile and water, possibly with an acid additive like formic acid or phosphoric acid to ensure good peak shape. This allows for the separation of the product from starting materials and by-products, enabling chemists to track the reaction's progress and determine its endpoint.

The determination of enantiomeric excess (% ee) is crucial when this compound is synthesized through asymmetric catalysis. This is achieved using chiral HPLC, which employs a chiral stationary phase (CSP) to differentiate between the two enantiomers. The choice of CSP is critical and is often determined empirically. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds and would be a primary choice for developing a separation method for the enantiomers of this compound. phenomenex.commdpi.com The separation relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to different retention times. nih.gov A patent for a more complex molecule containing a 4-cyano-2-methoxyphenyl moiety mentions the use of preparative chiral HPLC for enantiomeric separation, underscoring the applicability of this technique within this class of compounds. google.com

Below is a hypothetical data table illustrating the type of data that would be generated during HPLC analysis for reaction monitoring and enantiomeric excess determination.

Interactive Data Table: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Reaction Monitoring (RP-HPLC) | Enantiomeric Excess Determination (Chiral HPLC) |

| Column | C18, 4.6 x 150 mm, 5 µm | Chiralpak® AD-H (Amylose derivative), 4.6 x 250 mm, 5 µm |

| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Detection | UV at 254 nm | UV at 254 nm |

| Column Temp. | 30 °C | 25 °C |

| Injection Vol. | 10 µL | 5 µL |

| Analyte | Reaction Mixture | Racemic Standard |

| Expected Rt (min) | Starting Material: ~3.5Product: ~5.8 | (R)-enantiomer: ~8.2(S)-enantiomer: ~9.5 |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective analytical tool for the qualitative analysis of this compound. It is primarily used for monitoring the progress of chemical reactions, identifying fractions during column chromatography, and assessing the purity of the final product.

The principle of TLC involves the separation of components of a mixture based on their differential partitioning between a stationary phase (typically silica gel coated on a plate) and a mobile phase (an organic solvent or a mixture of solvents). The choice of the mobile phase is crucial for achieving good separation. For compounds like this compound, which possess moderate polarity, a mixture of a non-polar solvent and a more polar solvent is generally effective.

While specific TLC conditions for this compound are not widely reported, data from structurally similar compounds offer valuable guidance. For instance, the synthesis of ethyl 2-(4-allyl-2-methoxyphenoxy)acetate, a related aromatic acetate, is monitored using a mobile phase of n-hexane and ethyl acetate in a 5:1 ratio. walisongo.ac.id In another example, the purification of a related compound, ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate, was monitored by TLC using a mobile phase of petroleum ether and ethyl acetate (7:3), yielding an Rf value of 0.69. nih.govresearchgate.net These solvent systems, with varying ratios of a hydrocarbon solvent and an ester, are likely to be effective for the TLC analysis of this compound. The spots on the TLC plate are typically visualized under UV light (254 nm) due to the aromatic ring in the molecule, or by staining with a suitable reagent such as potassium permanganate.

The retention factor (Rf), which is the ratio of the distance traveled by the solute to the distance traveled by the solvent front, is a key parameter in TLC. By comparing the Rf value of a spot in a reaction mixture to that of a standard of the pure product, one can qualitatively assess the formation of the desired compound.

The following interactive data table summarizes plausible TLC conditions for the analysis of this compound based on related compounds.

Interactive Data Table: Plausible TLC Conditions for this compound

| Parameter | Condition 1 | Condition 2 |

| Stationary Phase | Silica Gel 60 F254 | Silica Gel 60 F254 |

| Mobile Phase | n-Hexane : Ethyl Acetate (4:1, v/v) | Petroleum Ether : Ethyl Acetate (7:3, v/v) |

| Visualization | UV Light (254 nm) | UV Light (254 nm) |

| Application | Reaction Monitoring | Purity Assessment |

| Expected Rf | ~0.4 | ~0.6 |

Computational and Theoretical Studies on Ethyl 2 Cyano 2 4 Methoxyphenyl Acetate and Analogues

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting molecular properties. Methodologies such as Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to determine optimized geometries and vibrational frequencies, providing a theoretical complement to experimental data.

DFT has become a standard method for investigating the structural and electronic properties of molecules. For Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)-acrylate, a close analogue of Ethyl 2-cyano-2-(4-methoxyphenyl)acetate, DFT calculations have been performed to determine its optimized geometric parameters.

Studies have utilized the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and M06-2X exchange-correlation functionals with the 6-311++G(d,p) basis set. These calculations yield optimized bond lengths and bond angles that are in good agreement with experimental data obtained from X-ray crystallography, confirming the accuracy of the theoretical models. The optimized structure reveals key conformational features, such as the planarity of parts of the molecule and the orientation of the substituent groups. For instance, in the crystal structure of the acrylate (B77674) analogue, the conformation across the C=C bond is synperiplanar.

Table 1: Selected Optimized Geometric Parameters for Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)-acrylate using DFT/B3LYP/6-311++G(d,p) (Note: This data is for a structural analogue.)

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C=C | 1.35 |

| C-O (methoxy) | 1.36 |

| C=O (ester) | 1.22 |

| C≡N | 1.16 |

| C-C-C (acrylate backbone) | 123.5° |

| C-O-C (ester) | 116.0° |

This is an interactive data table. You can sort and filter the data as needed.

The Hartree-Fock method, an ab initio approach, is also employed for structural and vibrational analysis, often in comparison with DFT results. For compounds containing the 4-methoxyphenyl (B3050149) group, HF calculations with a 6-311G** basis set have been used to investigate molecular geometry and vibrational frequencies. While DFT methods generally provide better correlation with experimental values due to the inclusion of electron correlation, HF calculations are a valuable baseline.

Vibrational frequency analysis is crucial for interpreting experimental infrared (IR) and Raman spectra. Theoretical calculations for Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)-acrylate have been performed, and the assignments of the vibrational frequencies are aided by potential energy distribution (PED) analysis. This allows for a detailed understanding of the contributions of different functional groups to specific vibrational modes.

Electronic Structure and Reactivity Descriptors

The electronic nature of a molecule dictates its reactivity. Computational methods are used to calculate various descriptors that provide insight into charge distribution, orbital energies, and potential sites for electrophilic and nucleophilic attack.

The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals, are critical in determining a molecule's electronic properties and reactivity. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them.

For the analogue Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)-acrylate, the HOMO and LUMO energies were calculated using DFT (B3LYP/6-311++G(d,p)). The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is an important indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and more reactive. These calculations help in understanding the charge transfer interactions occurring within the molecule.

Table 2: Frontier Orbital Energies for Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)-acrylate (Note: This data is for a structural analogue.)

| Parameter | Energy (eV) |

| E_HOMO | -6.8 |

| E_LUMO | -2.1 |

| Energy Gap (ΔE) | 4.7 |

This is an interactive data table. You can sort and filter the data as needed.

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study intramolecular and intermolecular bonding and interactions among bonds. It provides a detailed picture of charge transfer and delocalization within a molecule. By analyzing the interactions between filled "donor" NBOs and empty "acceptor" NBOs, one can quantify the stabilization energy associated with electron delocalization.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted onto the molecule's electron density surface, allowing for the identification of electrophilic and nucleophilic sites. The different colors on the MEP map indicate the electrostatic potential: red represents regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents regions of low electron density (positive potential), which are favorable for nucleophilic attack. Green and yellow represent areas of intermediate potential.

For molecules containing carbonyl, cyano, and methoxy (B1213986) groups, the MEP map typically shows the most negative potential (red) localized around the oxygen atoms of the carbonyl and methoxy groups, as well as the nitrogen atom of the cyano group, due to their high electronegativity. The most positive potential (blue) is generally found around the hydrogen atoms. This mapping provides a clear and predictive guide to the molecule's reactive behavior.

Fukui Functions for Reactivity Prediction

In computational chemistry, Density Functional Theory (DFT) provides essential tools for understanding molecular behavior, with reactivity descriptors being paramount in predicting the course of chemical reactions. semanticscholar.org Among the most powerful of these are the Fukui functions, which are used to identify the most reactive sites within a molecule. semanticscholar.orgsemanticscholar.org The Fukui function quantifies the change in electron density at a specific point in a molecule as the total number of electrons changes. semanticscholar.org This allows for the precise identification of regions susceptible to different types of chemical attack.

The function is typically condensed to atomic sites to predict site selectivity, yielding three key indices:

f k+ : Measures reactivity towards a nucleophilic attack (attack by an electron donor). A higher value indicates a greater susceptibility to nucleophilic attack.

f k- : Measures reactivity towards an electrophilic attack (attack by an electron seeker). A higher value points to the most likely site for electrophilic attack.

f k0 : Measures reactivity towards a radical attack.

For this compound, a full computational analysis would be required to determine the exact numerical values of the Fukui functions for each atom. However, based on the electronic properties of its constituent functional groups, the primary reactive sites can be predicted. The electron-withdrawing nature of the cyano and ester groups creates electrophilic carbon centers, making them prime targets for nucleophiles. Conversely, the electron-donating methoxy group activates the phenyl ring, particularly the ortho positions, making them susceptible to electrophilic attack.

| Potential Reactive Site | Functional Group | Predicted Reactivity Type | Rationale |

|---|---|---|---|

| Cyano Carbon (C≡N) | Cyano | Susceptible to Nucleophilic Attack | Strongly electron-withdrawing group creates an electrophilic carbon atom. |

| Carbonyl Carbon (C=O) | Ethyl Acetate (B1210297) | Susceptible to Nucleophilic Attack | The electronegative oxygen atom polarizes the C=O bond, making the carbon atom electrophilic. |

| Phenyl Ring Carbons (ortho to acetate group) | 4-Methoxyphenyl | Susceptible to Electrophilic Attack | The methoxy group is an activating, electron-donating group that increases electron density on the aromatic ring, particularly at the ortho positions. |

Conformational Analysis and Torsion Angle Studies

Conformational analysis is crucial for understanding the three-dimensional structure of a molecule and its influence on physical and chemical properties. Torsion angles, which describe the rotation around a chemical bond, are fundamental to this analysis. While specific crystallographic data for this compound is not available, detailed studies on the closely related analogue, Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate, provide valuable insights into the molecule's spatial arrangement. nih.govresearchgate.net

In the crystal structure of this analogue, the conformation across the C=C double bond is described as syn-periplanar. nih.gov This indicates that the substituents are on the same side of the double bond. A key torsion angle defining the planarity and orientation of the molecule is that of the C(ring)—C=C—C(N) segment. nih.gov

| Analogue Compound | Torsion Angle Segment | Value (°) | Reference |

|---|---|---|---|

| Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate | C4—C8—C9—C10 | 3.2 (5) | nih.gov |

This small torsion angle indicates a nearly planar arrangement of this segment of the molecule, which can influence electronic conjugation and intermolecular packing. nih.gov

Intermolecular Interactions and Crystal Packing Architectures

The solid-state structure of a molecular crystal is governed by a complex interplay of non-covalent intermolecular interactions. These forces dictate the packing architecture, which in turn influences the material's properties. Analysis of the analogue Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate reveals a crystal structure stabilized by a combination of hydrogen bonds and π-stacking interactions. nih.govresearchgate.net

In the crystal lattice of Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate, conventional strong hydrogen bonds are absent; however, the structure is significantly influenced by weaker C-H···O hydrogen bonds. nih.gov These interactions link molecules into inversion dimers, which are arranged in a distinct zigzag pattern. nih.govresearchgate.net Specifically, two such interactions generate R²₂(10) and R²₂(14) ring motifs. nih.gov The geometric parameters of these hydrogen bonds have been determined through X-ray crystallography.

| Donor—H···Acceptor (D—H···A) | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

|---|---|---|---|---|

| C3—H3···O2 | 0.93 | 2.54 | 3.414 (3) | 157 |

| C8—H8···O2 | 0.93 | 2.59 | 3.475 (3) | 159 |

Data sourced from Suchetan, P. A., et al. (2013). nih.gov

In addition to hydrogen bonding, the crystal packing is further stabilized by π-stacking interactions involving the aromatic methoxyphenyl ring. nih.govresearchgate.net These interactions include both C-H···π and π···π contacts.

| Interaction Type | Description | Geometric Parameter | Value |

|---|---|---|---|

| C-H···π | C12—H12A···Cg | H···Cg Distance (Å) | 2.90 |

| C-H···π | C12—H12A···Cg | D···Cg Distance (Å) | 3.803 (3) |

| C-H···π | C12—H12A···Cg | D-H···Cg Angle (°) | 156 |

| π···π | Interaction between C1-C6 benzene (B151609) rings | Centroid-Centroid Separation (Å) | 3.9986 (17) |

Data and notation (Cg = centroid of the C1–C6 benzene ring) sourced from Suchetan, P. A., et al. (2013). nih.gov

Future Research Directions and Emerging Paradigms

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The advancement of catalytic systems is central to improving the synthesis of α-aryl cyanoacetates. Future research is focused on moving beyond traditional methods toward catalysts that offer higher yields, shorter reaction times, and greater selectivity under milder conditions.

One major trend is the development of heterogeneous catalysts, which simplify product purification and allow for catalyst recycling, aligning with the principles of green chemistry. orientjchem.org Recent studies have highlighted the efficacy of various nanostructured catalysts. For instance, ellagic acid-bonded magnetic nanoparticles (nano-Fe3O4@EA) have been used for the base-free Knoevenagel condensation to produce ethyl cyanoacetate (B8463686) derivatives, demonstrating high yields and short reaction times. oiccpress.comoiccpress.com Similarly, porous mixed-metal phosphates and calcium ferrite (B1171679) nanoparticles have shown excellent, recyclable catalytic activity for Knoevenagel condensations. orientjchem.orgmdpi.com The exploration of such systems for reactions leading to Ethyl 2-cyano-2-(4-methoxyphenyl)acetate could offer significant improvements in process efficiency.

For α-arylation reactions, palladium-catalyzed systems remain a key area of research. nih.gov The evolution of ligands is critical, with bulky, electron-rich phosphine (B1218219) ligands enabling the use of a broader range of aryl halides, including less reactive aryl chlorides. organic-chemistry.orgrsc.org Future work will likely focus on developing catalysts with even lower loading requirements and higher turnover numbers. The goal is to create systems that are not only highly active but also robust enough for industrial application, tolerating a wide variety of functional groups on both the cyanoacetate and the arylating agent. chu-lab.orgresearchgate.net

Table 1: Comparison of Catalytic Approaches for Cyanoacetate Synthesis

| Catalytic Approach | Catalyst Example | Key Advantages | Relevant Reaction |

|---|---|---|---|

| Nanocatalysis | Magnetic Nanoparticles (nano-Fe3O4@EA) | High yield, short reaction time, easy separation, reusable. oiccpress.com | Knoevenagel Condensation |

| Heterogeneous Catalysis | Porous Magnesium Aluminum Phosphate (B84403) (MALPO) | Excellent yields (up to 99%), high recyclability, structural integrity. mdpi.com | Knoevenagel Condensation |

| Organometallic Catalysis | Palladium with Bulky Phosphine Ligands | Broad substrate scope (incl. aryl chlorides), mild conditions. nih.govorganic-chemistry.org | α-Arylation |

| Sustainable Catalysis | Agro-waste Extracts | Environmentally benign, cost-effective, simple operation. acgpubs.org | Knoevenagel Condensation |

Integration into Flow Chemistry and Continuous Manufacturing Processes

The paradigm shift from batch to continuous manufacturing is revolutionizing the pharmaceutical and fine chemical industries. Integrating the synthesis of this compound into flow chemistry processes represents a significant area for future research. Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved consistency, safety, and yield. rsc.org

Key transformations in the synthesis of α-aryl cyanoacetates, such as α-arylation, can be particularly amenable to flow processes. These reactions often require precise control to minimize side reactions or manage potentially hazardous intermediates. A continuous-flow setup can minimize the volume of reactive intermediates at any given time, thus enhancing process safety. Furthermore, flow reactors can facilitate reactions under high-temperature or high-pressure conditions that are challenging to manage in large-scale batch reactors, potentially unlocking new reaction pathways or significantly accelerating existing ones. rsc.org The development of a multi-step, telescoped flow synthesis, where intermediates are generated and consumed in a continuous sequence without isolation, could dramatically streamline the production of this compound and its derivatives.

Exploration of Photoredox and Electrochemical Transformations

Photoredox and electrochemical methods are emerging as powerful tools in organic synthesis, offering unique reactivity under mild conditions. These approaches provide novel pathways for bond formation that are often complementary to traditional thermal methods.